molecular formula C15H14ClNO B10973634 2-chloro-N-(3-ethylphenyl)benzamide

2-chloro-N-(3-ethylphenyl)benzamide

Cat. No.: B10973634
M. Wt: 259.73 g/mol
InChI Key: XFZSTHROQVCYSX-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzamide ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-ethylphenyl)benzamide is unique due to the specific positioning of the chlorine and ethyl groups on the benzamide ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group at the 3-position can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

XFZSTHROQVCYSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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